

In-Depth Technical Guide to the Iminosugar Antiviral Compound CM-10-18

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-10-18 is a synthetic iminosugar derivative of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent. By competitively inhibiting host endoplasmic reticulum (ER) α -glucosidases I and II, **CM-10-18** disrupts the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses. This mechanism of action leads to a reduction in the secretion of infectious viral particles. Research has highlighted its efficacy against several hemorrhagic fever viruses, including Dengue, Marburg, and Ebola. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **CM-10-18**, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Rationale

CM-10-18 was developed as part of a structure-activity relationship (SAR) study aimed at improving the antiviral potency of N-alkylated deoxynojirimycin (DNJ) derivatives. The foundational discovery was that inhibiting host ER α -glucosidases can be an effective antiviral strategy. These enzymes are crucial for the calnexin-calreticulin cycle, a major glycoprotein folding pathway in the ER. Many enveloped viruses, due to their reliance on host cellular machinery for replication, are particularly vulnerable to the disruption of this pathway.



The parent compound, deoxynojirimycin (DNJ), is a naturally occurring iminosugar that mimics the transition state of glucose during glycosidic bond cleavage. Alkylation of the nitrogen atom in the DNJ ring was found to enhance the inhibitory activity against α-glucosidases and improve the pharmacokinetic profile. **CM-10-18** emerged from the systematic exploration of various N-alkyl substituents on the DNJ scaffold. Specifically, it is an oxygenated N-alkyl DNJ derivative, identified as N-(9'-adamantan-1-yl-nonyl)-deoxynojirimycin.

Synthesis of CM-10-18

The synthesis of **CM-10-18** involves the N-alkylation of the parent iminosugar, 1-deoxynojirimycin. The general synthetic approach is a reductive amination reaction between 1-deoxynojirimycin and a suitable aldehyde.

Experimental Protocol: Synthesis of CM-10-18

Materials:

- 1-Deoxynojirimycin (DNJ)
- 9-Adamantan-1-yl-nonanal
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

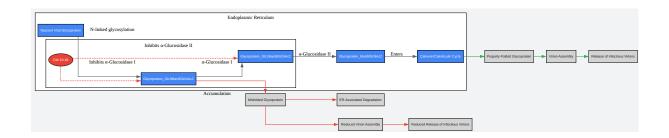


- To a solution of 1-deoxynojirimycin (1.0 equivalent) in a mixture of dichloromethane and methanol, add 9-adamantan-1-yl-nonanal (1.2 equivalents).
- Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **CM-10-18**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

CM-10-18 exerts its antiviral activity by targeting host cellular enzymes, specifically the endoplasmic reticulum (ER) α -glucosidases I and II. This host-directed mechanism is a key advantage, as it presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.





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Mechanism of action of CM-10-18.

Biological Activity and Quantitative Data

CM-10-18 and its derivatives have been evaluated for their in vitro antiviral activity against a range of hemorrhagic fever viruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of CM-10-18 and Derivatives



Compound	Virus	Cell Line	EC50 (μM)	CC50 (µМ)	Selectivity Index (SI)
CM-10-18	Dengue virus (DENV-2)	ВНК	6.5	>500	>77
IHVR-11029	Dengue virus (DENV-2)	Huh-7	0.75	>50	>67
Marburg virus	Huh-7	0.2	>50	>250	_
Ebola virus	Huh-7	0.3	>50	>167	
Lassa virus	Huh-7	1.2	>50	>42	_
Rift Valley Fever virus	Huh-7	3.3	>50	>15	_
IHVR-17028	Dengue virus (DENV-2)	Huh-7	0.5	>50	>100
Marburg virus	Huh-7	0.1	>50	>500	
Ebola virus	Huh-7	0.2	>50	>250	_
Lassa virus	Huh-7	0.8	>50	>63	
Rift Valley Fever virus	Huh-7	2.5	>50	>20	
IHVR-19029	Dengue virus (DENV-2)	Huh-7	0.3	>50	>167
Marburg virus	Huh-7	0.1	>50	>500	
Ebola virus	Huh-7	0.1	>50	>500	_
Lassa virus	Huh-7	0.6	>50	>83	_
Rift Valley Fever virus	Huh-7	1.8	>50	>28	_

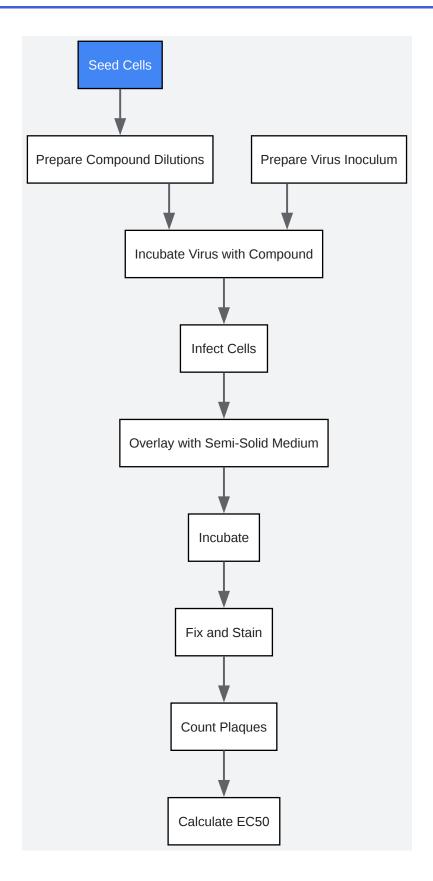
Table 2: In Vitro ER α -Glucosidase Inhibition



Compound	Enzyme Inhibition (IC50, μM)		
α-Glucosidase I			
CM-10-18	0.54		
IHVR-11029	0.09		
IHVR-17028	0.04		
IHVR-19029	0.02		

Experimental Protocols for Biological Assays Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)





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